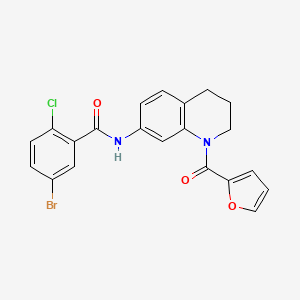
5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound notable for its structure, which integrates multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
Synthetic Route A:
Step 1: Synthesis of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline via the condensation of furan-2-carboxylic acid with tetrahydroquinoline.
Step 2: Bromination and chlorination of 2-bromo-5-chlorobenzamide.
Step 3: Amide coupling between the synthesized 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline and 2-bromo-5-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production might involve continuous flow chemistry techniques to enhance yield and efficiency.
Optimized conditions include specific catalysts, solvents (e.g., dichloromethane), and temperature control to ensure high-purity product formation.
化学反应分析
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidative cleavage under specific conditions, leading to various carbonyl-containing fragments.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic halides (bromo and chloro groups) can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation Reactions: Utilize reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution Reactions: React with nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Products from these reactions depend on the reactants used and can include various functionalized derivatives of the parent compound, such as amides or alcohols.
科学研究应用
Chemistry: Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound can be explored for biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Potential pharmaceutical applications due to its structural complexity, which might interact with biological targets.
Industry: Used in the development of novel materials or as a precursor for more complex compounds.
作用机制
The mechanism by which this compound exerts its effects varies depending on the application:
Molecular Targets: Potential targets include enzymes, receptors, or other biomolecules where the compound can bind or inhibit activity.
Pathways Involved: Interaction with metabolic or signaling pathways could lead to desired biological outcomes, making it a candidate for drug development.
属性
IUPAC Name |
5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-14-6-8-17(23)16(11-14)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMILDREXSPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














